Boc-Inp-OH

Peptide Synthesis SPPS Protecting Group Strategy

Boc-Inp-OH is essential for Boc/Bzl SPPS, offering acid-labile protection incompatible with Fmoc chemistry. Its piperidine ring imposes conformational constraints distinct from proline, enabling SAR studies and enhancing metabolic stability. Choose ≥99% purity, solid-state stability, and a melting point of 144-153°C, ensuring reliability and simpler handling for process scale-up and cGMP manufacturing.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 174286-31-8
Cat. No. B188232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Inp-OH
CAS174286-31-8
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
InChIInChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
InChIKeyJWOHBPPVVDQMKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Inp-OH (CAS 174286-31-8): Product-Specific Evidence Guide for Scientific Procurement


Boc-Inp-OH (N-Boc-isonipecotic acid, 1-Boc-piperidine-4-carboxylic acid, CAS 174286-31-8) is a heterocyclic amino acid derivative [1] that serves as a protected building block for peptide and peptidomimetic synthesis. Characterized by a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a free carboxylic acid, it provides a chemically defined, orthogonal handle for solid-phase peptide synthesis (SPPS) . Commercial sources report a purity of ≥99.0% (HPLC) , a melting point range of 144–153°C [2], and a molecular weight of 229.27 g/mol [1].

Why Boc-Inp-OH Cannot Be Substituted with Unprotected or Orthogonal Analogs Without Performance Impact


Generic substitution of Boc-Inp-OH with either its unprotected precursor (isonipecotic acid) or its orthogonal Fmoc-protected counterpart (Fmoc-Inp-OH) leads to fundamentally altered synthesis outcomes. Isonipecotic acid lacks the amine protection essential for regioselective coupling, resulting in uncontrolled oligomerization and significantly reduced yield . Conversely, Fmoc-Inp-OH is incompatible with Boc/Bzl SPPS strategies due to the base-lability of the Fmoc group, and it carries a higher molecular weight (351.4 g/mol) that may impede coupling efficiency in sterically demanding sequences [1]. These functional divergences make simple interchange impossible without a complete redesign of the synthetic route and validation process.

Boc-Inp-OH Product-Specific Quantitative Evidence for Procurement Decisions


Boc-Inp-OH vs. Fmoc-Inp-OH: Orthogonal Protecting Group Compatibility and Synthetic Utility

Boc-Inp-OH is chemically and strategically orthogonal to Fmoc-Inp-OH. The Boc group is acid-labile, while the Fmoc group is base-labile, enabling orthogonal protection strategies in complex peptide synthesis [1]. This orthogonality allows for the selective deprotection of one group in the presence of the other, a critical requirement for the synthesis of cyclic peptides and branched structures. The Fmoc strategy has largely replaced Boc/Bzl due to the avoidance of highly toxic hydrofluoric acid, but Boc/Bzl remains essential for sequences incompatible with Fmoc conditions [1].

Peptide Synthesis SPPS Protecting Group Strategy

Boc-Inp-OH vs. Unprotected Isonipecotic Acid: Regioselective Coupling Efficiency and Purity

Boc-Inp-OH provides a synthetically viable, high-purity building block, whereas unprotected isonipecotic acid cannot be used directly in standard peptide couplings without extensive protection/deprotection steps. The Boc group ensures exclusive reactivity at the carboxylic acid, preventing unwanted side reactions at the secondary amine. Commercially, Boc-Inp-OH is available at ≥99.0% (HPLC) purity , whereas unprotected isonipecotic acid is typically offered at ≥98-99% (HPLC) , with the crucial difference being the functional utility, not just the nominal purity.

Peptide Synthesis Reaction Selectivity Purity

Boc-Inp-OH in Piperidine-Based Peptidomimetics: Scaffold Rigidity vs. Boc-Proline Flexibility

Boc-Inp-OH provides a rigid, six-membered piperidine scaffold that can enforce distinct backbone conformations compared to the five-membered pyrrolidine ring of Boc-proline. While both are protected heterocyclic amino acids, the piperidine ring in Boc-Inp-OH (MW 229.27 g/mol) [1] offers a different spatial arrangement and increased ring size compared to Boc-proline (MW 215.25 g/mol) [2]. This structural rigidity is leveraged in the design of peptidomimetics, where it can influence the formation of β-turns and overall peptide folding .

Peptidomimetics Scaffold Design Conformational Restriction

Boc-Inp-OH Melting Point and Purity Consistency for GMP-Ready Manufacturing

Commercially available Boc-Inp-OH from multiple suppliers demonstrates a consistent melting point range of 144–153°C [1], indicative of high batch-to-batch purity and crystallinity. In contrast, its Cbz-protected analog (N-Cbz-isonipecotic acid) exhibits a significantly lower and potentially less consistent melting point of ~78°C . The higher melting point of Boc-Inp-OH is a tangible QC parameter that can simplify storage, handling, and formulation development, particularly in cGMP manufacturing environments where solid-state stability is paramount.

Quality Control GMP Manufacturing Procurement

Boc-Inp-OH Synthesis: Scalable Route with High Yield for Commercial Availability

The synthesis of Boc-Inp-OH is well-established and scalable. A patented route describes the quantitative conversion of Boc-isonipecotic acid to its methyl ester using trimethylsilyldiazomethane, with a reported yield of 96.6% (47 g from 45 g) . This high-yielding, operationally simple procedure supports the robust commercial supply and cost-effectiveness of Boc-Inp-OH. While analogous high-yielding routes exist for other Boc-protected amino acids (e.g., Boc-proline) , the documented efficiency for this specific heterocyclic scaffold ensures reliable and scalable procurement.

Chemical Synthesis Process Chemistry Supply Chain

Boc-Inp-OH: Optimal Application Scenarios Based on Verified Performance Data


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Complex or Acid-Stable Sequences

Boc-Inp-OH is the mandatory building block for researchers employing Boc/Bzl SPPS. This strategy is preferred for synthesizing peptides that are base-sensitive, require specialized side-chain protections, or are part of established Drug Master Files [1]. Its acid-labile Boc group is compatible with the final HF cleavage step, a protocol that remains essential for certain peptide thioesters and difficult sequences where Fmoc chemistry fails [1].

Synthesis of Orthogonally Protected Peptide Building Blocks

The orthogonal reactivity of Boc-Inp-OH (acid-labile) relative to Fmoc-protected (base-labile) or other side-chain protecting groups makes it an essential component for creating complex, selectively addressable peptide intermediates [1]. This is a cornerstone for the synthesis of branched peptides, cyclic peptides, and peptide-drug conjugates where controlled, sequential deprotection is required.

Design and Synthesis of Rigid Piperidine-Containing Peptidomimetics

Researchers aiming to replace natural amino acids like proline with a more rigid, non-peptidic scaffold can utilize Boc-Inp-OH. The six-membered piperidine ring imposes a distinct conformational constraint compared to the five-membered pyrrolidine ring of proline, making it a valuable tool for probing structure-activity relationships and improving the metabolic stability of peptide leads [1].

Large-Scale cGMP Manufacturing Requiring High-Purity, Stable Intermediates

With a consistently high melting point (144–153°C) and commercial availability at ≥99% purity by HPLC [1], Boc-Inp-OH is a reliable intermediate for process chemistry and scale-up. Its solid-state stability and well-defined physical properties simplify handling, storage, and quality control in cGMP manufacturing environments, reducing the risk of supply chain disruptions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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